1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile
Description
Properties
IUPAC Name |
5-formyl-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c21-13-19-12-17(14-23)11-18-7-9-22(20(18)19)8-4-10-24-15-16-5-2-1-3-6-16/h1-3,5-6,11-12,14H,4,7-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXPNKYSVROKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2C#N)C=O)CCCOCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparison of Formylation Conditions
| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| POCl₃/DMF | 1,2-Dichloroethane | 50 | 85 | 97 | |
| PCl₅/DMF | Chlorobenzene | 60 | 72 | 93 |
Cyanation at the C-7 Position
The C-7 cyanation step is pivotal for introducing the nitrile group. US9862681B2 outlines a two-step process involving oxime formation followed by dehydration. First, the formyl intermediate is converted to an oxime using hydroxylamine hydrochloride in ethanol/water (3:1) at reflux. Subsequent treatment with acetic anhydride and sulfuric acid facilitates dehydration to the nitrile:
Alternatively, direct cyanation via Rosenmund-von Braun reaction using CuCN in DMF at 120°C has been reported, though with lower yields (50–60%).
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from ethanol/water mixtures. Key characterization data include:
-
¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 7.35–7.28 (m, 5H, Ar-H), 4.50 (s, 2H, OCH₂Ph), 3.65 (t, 2H, OCH₂CH₂).
Alternative Routes and Optimization
Patent WO2012062229A3 highlights a one-pot alkylation-formylation strategy using 3-(benzyloxy)propanal and indoline-7-carbonitrile under Mitsunobu conditions (DIAD, PPh₃). This method reduces step count but requires stringent moisture control. Additionally, microwave-assisted synthesis has been explored, reducing reaction times from hours to minutes (e.g., 30 minutes at 100°C) .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: 1-(3-(Benzyloxy)propyl)-5-carboxyindoline-7-carbonitrile.
Reduction: 1-(3-(Benzyloxy)propyl)-5-formylindoline-7-amine.
Substitution: Products depend on the nucleophile used, such as 1-(3-(Aminopropyl)-5-formylindoline-7-carbonitrile.
Scientific Research Applications
1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the formyl and carbonitrile groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Benzyloxy vs. Benzoyloxy Substituents: The target compound’s benzyloxy group (ether) is hydrolytically stable, favoring prolonged metabolic half-life.
Formyl vs. Trifluoroethoxy-Phenoxy-Amino Chain: The formyl group in the target compound may enable covalent binding to nucleophilic residues (e.g., cysteine) in biological targets. The evidence compound’s trifluoroethoxy-phenoxy-ethylamino chain introduces fluorine atoms, enhancing lipophilicity and target affinity via hydrophobic/π-π interactions .
Molecular Complexity: The evidence compound’s higher molecular weight (671.7 vs. 323.4 g/mol) and rotatable bonds (16 vs.
Table 2: Inferred Pharmacokinetic Properties
Biological Activity
1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile is an indoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a benzyloxy group, a formyl group, and a carbonitrile group, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The structural formula of this compound is represented as follows:
Key Features:
- Indoline Core: A bicyclic structure that is common in many biologically active compounds.
- Functional Groups: The presence of a formyl and carbonitrile group allows for diverse chemical reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.
- Enzyme Modulation: The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways crucial for cellular function.
- Receptor Interaction: It can bind to receptors involved in signaling pathways, potentially leading to therapeutic effects in various diseases.
Anticancer Properties
Research has indicated that indoline derivatives exhibit significant anticancer activity. The specific compound under consideration has shown promise in inhibiting cancer cell proliferation.
- Case Study: In vitro studies demonstrated that this compound reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through caspase activation pathways .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties.
- Research Findings: Studies have shown that it possesses antibacterial activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in therapeutic applications.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-(Benzyloxy)propyl)-5-formylindoline-7-amine | Amine group instead of carbonitrile | Anticancer and antimicrobial |
| 1-(3-(Benzyloxy)propyl)-5-carboxyindoline-7-carbonitrile | Carboxylic acid group | Potentially enhanced anticancer |
Synthetic Routes
The synthesis of this compound can be achieved through several methods. A common approach includes:
- Nucleophilic Substitution Reaction:
- Reacting 5-formylindoline-7-carbonitrile with 3-(benzyloxy)propyl bromide in the presence of potassium carbonate.
- Solvent: Dimethylformamide (DMF).
- Conditions: Elevated temperatures to facilitate the reaction.
Q & A
Q. What approaches reconcile discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Optimize bioavailability via formulation (e.g., PEGylated nanoparticles) or prodrug strategies. Use PK/PD modeling to correlate plasma concentrations with efficacy. In vivo xenograft models with LC-MS monitoring of tumor penetration can validate hypotheses. Address metabolic instability through deuterium incorporation at labile sites (e.g., formyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
